molecular formula C26H34N4O3S B2898830 ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 477300-71-3

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2898830
CAS No.: 477300-71-3
M. Wt: 482.64
InChI Key: ZVJKMERHYINSTF-UHFFFAOYSA-N
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Description

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound featuring a triazole ring, an adamantane moiety, and a sulfanyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps. One common method includes the reaction of 5-[(adamantane-1-carbonylamino)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the adamantane moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
  • Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

Uniqueness

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is unique due to the specific positioning of the dimethylphenyl group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in different biological activities and applications compared to its analogs .

Properties

IUPAC Name

ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O3S/c1-4-33-23(31)15-34-25-29-28-22(30(25)21-7-16(2)5-6-17(21)3)14-27-24(32)26-11-18-8-19(12-26)10-20(9-18)13-26/h5-7,18-20H,4,8-15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJKMERHYINSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=C(C=CC(=C2)C)C)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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